molecular formula C9H7N3O2 B14727909 3-Anilino-2-nitroprop-2-enenitrile CAS No. 6123-71-3

3-Anilino-2-nitroprop-2-enenitrile

Cat. No.: B14727909
CAS No.: 6123-71-3
M. Wt: 189.17 g/mol
InChI Key: XQTKNXJTBQGMAR-UHFFFAOYSA-N
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Description

3-Anilino-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of an aniline group, a nitro group, and a nitrile group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-nitroprop-2-enenitrile typically involves the reaction of aniline with 2-nitroprop-2-enenitrile. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-nitroprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 3-amino-2-nitroprop-2-enenitrile.

    Substitution: Formation of halogenated derivatives of the aniline group.

Scientific Research Applications

3-Anilino-2-nitroprop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Anilino-2-nitroprop-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-nitroprop-2-enenitrile
  • 3-Anilino-2-nitroprop-2-enenitrile
  • 2-Nitro-3-phenylprop-2-enenitrile

Uniqueness

This compound is unique due to the presence of both an aniline and a nitro group on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

6123-71-3

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-anilino-2-nitroprop-2-enenitrile

InChI

InChI=1S/C9H7N3O2/c10-6-9(12(13)14)7-11-8-4-2-1-3-5-8/h1-5,7,11H

InChI Key

XQTKNXJTBQGMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)[N+](=O)[O-]

Origin of Product

United States

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